![molecular formula C15H9BrO2 B5624478 6-bromo-3-phenyl-2H-chromen-2-one](/img/structure/B5624478.png)
6-bromo-3-phenyl-2H-chromen-2-one
Descripción general
Descripción
“6-bromo-3-phenyl-2H-chromen-2-one” is a compound that belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .
Synthesis Analysis
The synthesis of “6-bromo-3-phenyl-2H-chromen-2-one” involves the use of 3-bromoacetylcoumarin as the key starting material . This compound is used in the synthesis of various heterocyclic compounds including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . The structures of the newly synthesized compounds were confirmed on the basis of their spectral data and elemental analyses .Molecular Structure Analysis
The molecular formula of “6-bromo-3-phenyl-2H-chromen-2-one” is C15H9BrO2 . Its molecular weight is 301.135 Da . The compound’s structure was characterized using IR, 1H NMR, 13C NMR, and Mass spectroscopic techniques .Chemical Reactions Analysis
“6-bromo-3-phenyl-2H-chromen-2-one” is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-bromo-3-phenyl-2H-chromen-2-one” include a molecular weight of 301.135 Da . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Antiproliferative Activity
CBDivE_007940 has been investigated for its potential as an antiproliferative agent . Researchers synthesized derivatives of this compound and evaluated their activity against liver carcinoma cancer cells (HEPG2-1). Notably, pyrazolo [1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives demonstrated promising antitumor effects, with IC50 values ranging from 2.70 to 4.90 µM . These findings suggest its potential in cancer therapy.
Heterocyclic Synthesis
The compound serves as a valuable starting material for the synthesis of diverse heterocycles. Researchers have successfully prepared coumarin derivatives containing pyrazolo [1,5-a]pyrimidine, tetrazolo [1,5-a]pyrimidine, imidazo [1,2-a]pyrimidine, and pyrazolo [3,4-d]pyrimidine rings. These heterocycles exhibit various pharmacological activities and can be further explored for drug development .
Methodological Implications
CBDivE_007940 contributes to the advancement of research methods and techniques. Its utilization in heterocyclic synthesis provides insights into novel synthetic routes and reaction mechanisms. Researchers can leverage this compound to develop innovative methodologies for constructing complex molecules .
Ethical Considerations
As with any research involving chemical compounds, ethical implications must be addressed. Studies using CBDivE_007940 should prioritize participant safety and informed consent. Researchers must adhere to ethical guidelines when conducting experiments involving human participants .
Policy Relevance
While not directly related to the compound itself, research on CBDivE_007940 may inform policy decisions. For instance, if its antitumor properties are further validated, policymakers could consider its inclusion in cancer treatment protocols .
Biomedical Databases and Research Resources
CBDivE_007940 could find a place in large-scale biomedical databases like the UK Biobank. Such resources provide valuable genetic and health information for approved researchers studying common and life-threatening diseases .
Mecanismo De Acción
Target of Action
CBDivE_007940, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found within Medical Cannabis . It primarily targets the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .
Mode of Action
CBDV interacts with its target, the TRPV1 receptor, by dose-dependently activating and then desensitizing it . This desensitization of the ion channels is a potential mechanism by which CBDV causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .
Biochemical Pathways
CBDV also inhibits the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .
Result of Action
The primary result of CBDV’s action is a reduction in neuronal hyperexcitability, which can help control epileptic activity and seizures . CBDV is being actively developed by GW Pharmaceuticals as it has shown the ability to treat seizures in pre-clinical models of epilepsy .
Propiedades
IUPAC Name |
6-bromo-3-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRDLGIASLNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-phenyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.